Fensulfothion

Description

Fensulfothion is an organic thiophosphate, a sulfoxide and an organothiophosphate insecticide. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an agrochemical, an avicide and a nematicide. It derives from a 4-(methylsulfinyl)phenol.

Properties

IUPAC Name |

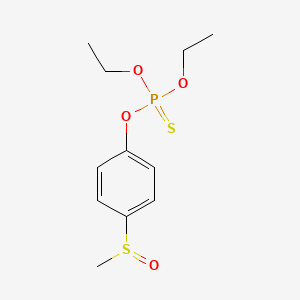

diethoxy-(4-methylsulfinylphenoxy)-sulfanylidene-λ5-phosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17O4PS2/c1-4-13-16(17,14-5-2)15-10-6-8-11(9-7-10)18(3)12/h6-9H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDNBJTQLKCIJBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=CC=C(C=C1)S(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17O4PS2 |

Source

|

| Record name | FENSULFOTHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4999 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FENSULFOTHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1406 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021953 |

Source

|

| Record name | Fensulfothion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fensulfothion appears as oily yellow or brown liquid. Used as an insecticide, nematocide and mosquito larvicide. (EPA, 1998), Brown liquid or yellow oil. [pesticide]; [NIOSH], OILY YELLOW OR BROWN LIQUID., Brown liquid or yellow oil., Brown liquid or yellow oil. [pesticide] |

Source

|

| Record name | FENSULFOTHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4999 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fensulfothion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/267 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FENSULFOTHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1406 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FENSULFOTHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/142 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Fensulfothion | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0284.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

280 to 286 °F at 0.01 mmHg (EPA, 1998), 138-141 °C @ 0.01 MM HG, at 0.0013kPa: 138-141 °C, 280-286 °F |

Source

|

| Record name | FENSULFOTHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4999 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FENSULFOTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FENSULFOTHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1406 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FENSULFOTHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/142 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

0.2 % at 77 °F (NIOSH, 2023), SOLUBLE IN MOST ORGANIC SOLVENTS EXCEPT ALIPHATICS, WATER: 1.54 G/L @ 25 °C, Solubility in water, g/100ml at 25 °C: 0.15, (77 °F): 0.2% |

Source

|

| Record name | FENSULFOTHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4999 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FENSULFOTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FENSULFOTHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1406 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Fensulfothion | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0284.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.202 (EPA, 1998) - Denser than water; will sink, 1.202 @ 20 °C/4 °C, Relative density (water = 1): 1.202, 1.202, 1.20 |

Source

|

| Record name | FENSULFOTHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4999 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FENSULFOTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FENSULFOTHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1406 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FENSULFOTHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/142 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Fensulfothion | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0284.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0.00005 [mmHg], 5.0X10-5 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C: 0.0067 |

Source

|

| Record name | Fensulfothion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/267 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FENSULFOTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FENSULFOTHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1406 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

BROWN LIQUID, YELLOW OIL | |

CAS No. |

115-90-2 |

Source

|

| Record name | FENSULFOTHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4999 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fensulfothion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fensulfothion [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fensulfothion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fensulfothion | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENSULFOTHION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VB39B105PO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FENSULFOTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FENSULFOTHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1406 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FENSULFOTHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/142 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphorothioic acid, O,O-diethyl O-(p-(methylsulfinyl)phenyl) ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TF3ABF10.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Fensulfothion: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fensulfothion is an organothiophosphate insecticide and nematicide.[1][2] Chemically classified as a thiophosphate, it exerts its biological effects through the inhibition of the enzyme acetylcholinesterase (AChE).[2][3] This document provides a comprehensive overview of the chemical and physical properties of Fensulfothion, its molecular structure, and relevant experimental methodologies for its analysis.

Chemical and Physical Properties

The chemical and physical properties of Fensulfothion are summarized in the table below. These properties are crucial for understanding its environmental fate, transport, and toxicological profile.

| Property | Value |

| IUPAC Name | O,O-Diethyl O-[4-(methylsulfinyl)phenyl] phosphorothioate[2][4] |

| CAS Number | 115-90-2[1][2] |

| Molecular Formula | C₁₁H₁₇O₄PS₂[1][2] |

| Molecular Weight | 308.35 g/mol [2][5] |

| Appearance | Oily yellow or brown liquid[1][2][6] |

| Boiling Point | 138-141 °C at 0.01 mmHg[1][7][8] |

| Melting Point | < 25 °C[8][9] |

| Water Solubility | 1.54 g/L at 25 °C[1][9] |

| Specific Gravity | 1.202 at 20 °C[5][6][7] |

| Vapor Pressure | 5 x 10⁻⁵ mmHg at 25 °C[1] |

Chemical Structure

The chemical structure of Fensulfothion is characterized by a central phosphorothioate (B77711) group attached to two ethyl groups, and a 4-(methylsulfinyl)phenyl group.[2] The presence of a chiral sulfur atom in the methylsulfinyl group results in Fensulfothion existing as a racemic mixture.[10]

Experimental Protocols

Determination of Physicochemical Properties

The determination of the physicochemical properties of chemical substances like Fensulfothion is guided by internationally accepted standards to ensure consistency and reliability of data. The Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals are a primary reference for these methodologies.[1][9][11]

-

Boiling Point: Determined according to OECD Guideline 103.

-

Melting Point: Determined according to OECD Guideline 102.

-

Water Solubility: Determined according to OECD Guideline 105.

-

Vapor Pressure: Determined according to OECD Guideline 104.

Analytical Methods for Quantification

The quantification of Fensulfothion in various matrices is essential for residue analysis and toxicological studies. High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are the most common analytical techniques.

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

This is a preferred method for the simultaneous analysis of Fensulfothion and its metabolites.[12][13][14]

-

Sample Preparation (QuEChERS): The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for sample preparation from various matrices like fruits, vegetables, and soil.[12][13] The general steps involve:

-

Homogenization of the sample.

-

Extraction with acetonitrile.

-

Salting out with magnesium sulfate (B86663) and sodium chloride to induce phase separation.

-

A dispersive solid-phase extraction (d-SPE) cleanup step using primary secondary amine (PSA) to remove interfering matrix components.

-

-

LC-MS/MS Conditions:

-

Column: A reverse-phase column such as a C18 is typically used.[14]

-

Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[14]

-

Ionization: Electrospray ionization (ESI) in positive mode is commonly employed.[13][14]

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the parent ion and its fragments.[13]

-

2. Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is also a robust technique for Fensulfothion analysis.

-

Sample Preparation: Similar to LC-MS/MS, a QuEChERS-based extraction can be used.

-

GC Conditions:

-

Column: A non-polar or semi-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is suitable.

-

Injection: Splitless injection is often used for trace analysis.

-

Carrier Gas: Helium is the most common carrier gas.

-

Temperature Program: A temperature gradient is used to separate the analytes.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) is typically used.

-

Detection: Selected Ion Monitoring (SIM) or full scan mode can be used for detection and quantification.

-

Mechanism of Action: Acetylcholinesterase Inhibition

Fensulfothion is an organophosphate insecticide that functions by inhibiting the enzyme acetylcholinesterase (AChE).[2][3] AChE is critical for the proper functioning of the nervous system, as it is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.[6]

The inhibition of AChE by Fensulfothion leads to an accumulation of acetylcholine at the nerve endings.[6][15] This results in the continuous stimulation of cholinergic receptors, leading to a state of cholinergic crisis characterized by symptoms such as muscle weakness, paralysis, and in severe cases, respiratory failure.[2][6][7]

Experimental Workflow: Pesticide Residue Analysis

A typical workflow for the analysis of Fensulfothion residues in an environmental or food sample involves several key stages, from sample collection to data analysis.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, and analytical methodologies for Fensulfothion. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in drug development and environmental science. A thorough understanding of these fundamental aspects is crucial for the safe handling, analysis, and risk assessment of this compound.

References

- 1. oecd.org [oecd.org]

- 2. Organophosphate poisoning - Wikipedia [en.wikipedia.org]

- 3. Fensulfothion | C11H17O4PS2 | CID 8292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. emedicine.medscape.com [emedicine.medscape.com]

- 7. Mechanisms of organophosphate neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. OECD Guidelines for the Testing of Chemicals [chemycal.com]

- 9. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 10. Fensulfothion (Ref: ENT 24945) [sitem.herts.ac.uk]

- 11. onesearch.neu.edu [onesearch.neu.edu]

- 12. How to measure and test for Fensulfothion and its Degradation ProductsChemservice News [intranet.chemservice.com]

- 13. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]

- 14. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. openanesthesia.org [openanesthesia.org]

Synthesis and manufacturing process of Fensulfothion

It is important to note that providing a detailed, in-depth guide on the synthesis and manufacturing of Fensulfothion is restricted due to its classification as a highly toxic and extremely hazardous substance. [1] This document will provide a high-level overview of its chemical properties, mechanism of action, and general synthesis principles from a public safety and educational perspective, based on available information.

Fensulfothion is an organophosphate insecticide and nematicide.[1][2] Its chemical formula is C11H17O4PS2.[1] It appears as an oily yellow or brown liquid and is used to control a variety of pests, including insects and nematodes, on crops such as corn, onions, and pineapple.[1][2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of Fensulfothion is presented below.

| Property | Value | Source |

| Molecular Formula | C11H17O4PS2 | [1] |

| Molar Mass | 308.35 g·mol−1 | [1] |

| Appearance | Brown liquid or yellow oil | [1] |

| Density | 1.20 g/mL (at 20°C) | [1] |

| Boiling Point | 138-141°C at 0.01 mmHg | [3][4] |

| Solubility in Water | 0.2% (at 25°C) | [1] |

General Synthesis Approach

The commercial synthesis of Fensulfothion generally involves the esterification of O,O-diethyl phosphorothioic acid with 4-(methylsulfinyl)phenol.[5] This reaction is typically carried out in an organic solvent and in the presence of a base to neutralize the acidic byproduct, which helps to ensure a high yield and purity of the final product.[5]

Mechanism of Action

Fensulfothion functions as an acetylcholinesterase (AChE) inhibitor.[1][2] Acetylcholinesterase is a crucial enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine (B1216132). By inhibiting this enzyme, Fensulfothion causes an accumulation of acetylcholine at nerve junctions.[3] This leads to overstimulation of the nervous system, resulting in paralysis and ultimately death of the target pest.[6]

It is important to note that the oxidized form of Fensulfothion, known as Fensulfothion oxon, is a more potent inhibitor of acetylcholinesterase.[4][6]

Below is a simplified diagram illustrating the mechanism of action.

Caption: Simplified diagram of Fensulfothion's mechanism of action.

Toxicity and Safety

Fensulfothion is highly toxic to humans and other non-target organisms.[3] Exposure can occur through inhalation, ingestion, or skin contact.[7] Symptoms of acute exposure are characteristic of organophosphate poisoning and can include headache, dizziness, blurred vision, muscle twitching, nausea, and in severe cases, respiratory failure and death.[7][8] Due to its high toxicity, it is classified as an extremely hazardous substance.[1]

The handling and application of Fensulfothion require strict safety protocols, including the use of personal protective equipment such as respirators, protective clothing, and gloves.[3][7]

Environmental Fate

Fensulfothion degrades in the environment through processes like microbial degradation and hydrolysis.[3] Its half-life in soil can range from a few days to several weeks, depending on the soil type and conditions.[3] In aquatic environments, it also degrades relatively quickly.[3] However, due to its high toxicity, even at low concentrations, it poses a significant risk to aquatic life and other wildlife.[3]

References

- 1. Fensulfothion - Wikipedia [en.wikipedia.org]

- 2. Fensulfothion | C11H17O4PS2 | CID 8292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. 239. Fensulfothion (WHO Pesticide Residues Series 2) [inchem.org]

- 5. Fensulfothion (Ref: ENT 24945) [sitem.herts.ac.uk]

- 6. Buy Fensulfothion oxon | 6552-21-2 [smolecule.com]

- 7. nj.gov [nj.gov]

- 8. FENSULFOTHION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

The Ghost in the Machine: An In-depth Technical Guide to the Historical Use of Fensulfothion in Agriculture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fensulfothion, chemically known as O,O-diethyl O-[4-(methylsulfinyl)phenyl] phosphorothioate, is an organophosphate compound first registered in 1965.[1] It was historically marketed under trade names such as Dasanit® and Terracur® P.[2][3] As a potent systemic insecticide and nematicide, fensulfothion was primarily used as a soil treatment to combat a wide array of soil-borne insects and nematodes, including free-living, root-knot, and cyst-forming species.[1][4] Its application was crucial in the cultivation of various crops such as corn, onions, rutabagas, pineapple, bananas, sugar cane, and peanuts.[1] However, due to its high toxicity to mammals, birds, and aquatic organisms, its use has been largely discontinued (B1498344) in many parts of the world, including the United Kingdom and the European Union.[2][5] This guide provides a technical overview of its historical application, mode of action, and the experimental protocols used to evaluate its efficacy and safety.

Properties and Formulations

Technical fensulfothion is a yellow-brown oily liquid with a molecular weight of 308.35 g/mol .[4][6] It was typically formulated as both granular products and emulsifiable concentrates for agricultural application.[1][4]

| Property | Data | Citation |

| Chemical Name | O,O-diethyl O-[4-(methylsulfinyl)phenyl] phosphorothioate | [4] |

| CAS Number | 115-90-2 | [1] |

| Initial Registration | 1965 | [1] |

| Pesticide Type | Insecticide, Nematicide | [1] |

| Common Formulations | Granular (3%, 5%, 10%, 15%), Emulsifiable Concentrate (6 lb/gal or 720 g/L) | [1][4] |

| Application Method | Pre-plant or at-planting soil application | [1] |

| Typical Application Rate | 1-5 kg active ingredient per hectare (kg a.i./ha) | [4] |

| Acute Oral LD50 (Rat) | 2.2 mg/kg (female), 10.5 mg/kg (male) | [1] |

| Acute Oral LD50 (Sheep) | 3-4 mg/kg | [5] |

Mode of Action: Acetylcholinesterase Inhibition

Fensulfothion's toxicity stems from its function as an acetylcholinesterase (AChE) inhibitor.[2][6] Like other organophosphorothioates, fensulfothion itself is a relatively weak inhibitor of AChE. However, in biological systems (both plants and animals), it undergoes metabolic activation, primarily through oxidation, to its oxygen analogue (oxon).[4] This metabolite is a significantly more potent inhibitor.

The oxon metabolite phosphorylates the serine hydroxyl group at the active site of AChE. This irreversible binding inactivates the enzyme, preventing it from breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. The resulting accumulation of ACh leads to excessive and continuous stimulation of cholinergic receptors, causing neuromuscular paralysis and ultimately, death of the target pest.[1]

Experimental Protocols

Acute Oral Toxicity Assessment in Rodents (Modified OECD 423)

This protocol outlines the general methodology used to determine the acute oral toxicity (LD50) of a substance like fensulfothion.

-

Test System: Wistar or Sprague-Dawley rats are commonly used.[5][7] Young, healthy adult animals are selected, with females being nulliparous and non-pregnant.[8]

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least five days prior to the study.[8]

-

Housing: Animals are housed in appropriate cages with controlled temperature, humidity, and light cycles.

-

Diet: Standard laboratory diet and water are provided ad libitum, though feed is withdrawn for at least 16 hours prior to dosing.[9]

-

Dosing:

-

The test substance (fensulfothion) is typically dissolved in a vehicle like olive oil or corn oil.[5][9]

-

Animals are weighed immediately before dosing to calculate the precise volume required.

-

A single dose is administered by oral gavage using a stomach tube.[5][7]

-

Dosing is sequential, starting with a small group of animals at a specific dose level. The outcome determines the dose for the next group.[7]

-

-

Observation:

-

Animals are observed for clinical signs of toxicity multiple times on the day of administration (e.g., at ½, 1, 2, and 4 hours post-dosing) and at least once daily thereafter for 14 days.[7][9]

-

Observations include changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and central nervous system effects (e.g., tremors, convulsions).

-

Body weight is recorded before dosing, weekly, and at the end of the study.[9]

-

-

Endpoint: The primary endpoint is mortality within the 14-day observation period. The LD50 value is then calculated based on the dose levels that cause mortality.

-

Necropsy: All animals (those that die during the study and survivors sacrificed at the end) undergo a gross necropsy to identify any pathological changes.[7]

Residue Analysis in Soil via Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a typical workflow for determining the concentration of fensulfothion and its metabolites in soil samples. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation approach.[10][11]

-

Sample Collection: Representative soil samples are collected from the area of interest.

-

Extraction (QuEChERS):

-

A subsample of soil (e.g., 10 g) is weighed into a centrifuge tube.[12]

-

Water and an extraction solvent, typically acetonitrile (B52724), are added.[11][12]

-

The sample is shaken vigorously (e.g., for 1 minute) to ensure thorough mixing.

-

QuEChERS extraction salts (e.g., anhydrous magnesium sulfate (B86663) and sodium chloride or sodium acetate) are added to induce phase separation and partition the pesticides into the acetonitrile layer.[13]

-

The tube is shaken again and then centrifuged to separate the acetonitrile supernatant from the soil and aqueous layers.[12]

-

-

Cleanup (Dispersive Solid-Phase Extraction - dSPE):

-

An aliquot of the acetonitrile extract is transferred to a new tube containing a mixture of dSPE sorbents.

-

Common sorbents include primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences like lipids.

-

The tube is vortexed and centrifuged. The cleaned supernatant is then collected for analysis.

-

-

Analysis (GC-MS/MS):

-

The final extract is injected into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., HP-5ms).[12]

-

The GC separates the different chemical components of the mixture based on their volatility and interaction with the column.

-

The separated components then enter a Tandem Mass Spectrometer (MS/MS), which ionizes the molecules and separates them based on their mass-to-charge ratio, providing both identification and quantification of fensulfothion and its metabolites with high sensitivity and selectivity.[14]

-

Conclusion

Fensulfothion was a historically significant organophosphate pesticide that provided effective control of soil-borne pests in a variety of agricultural settings. Its mode of action as a potent, metabolically activated acetylcholinesterase inhibitor made it highly effective. However, this same high level of toxicity also posed significant risks to non-target organisms, leading to its eventual decline in use and withdrawal from many markets. The experimental protocols for toxicology and residue analysis developed and refined during its period of use have contributed to the robust regulatory frameworks that govern pesticide safety today. Understanding the history and technical profile of compounds like fensulfothion provides valuable context for current and future development of safer and more effective crop protection agents.

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. Fensulfothion (Ref: ENT 24945) [sitem.herts.ac.uk]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. 239. Fensulfothion (WHO Pesticide Residues Series 2) [inchem.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Fensulfothion | C11H17O4PS2 | CID 8292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. agc-chemicals.com [agc-chemicals.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. mdpi.com [mdpi.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. agilent.com [agilent.com]

- 13. hpst.cz [hpst.cz]

- 14. aensiweb.com [aensiweb.com]

Fensulfothion CAS number 115-90-2 and IUPAC name

An In-depth Technical Guide to Fensulfothion (CAS No. 115-90-2)

This technical guide provides a comprehensive overview of Fensulfothion, an organophosphate insecticide and nematicide. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, mechanism of action, metabolic pathways, and analytical methodologies.

Chemical Identity

-

Preferred IUPAC Name: O,O-diethyl O-[4-(methanesulfinyl)phenyl] phosphorothioate[4][6]

-

Other IUPAC Names:

-

Synonyms: Dasanit, Terracur P, Bay 25144, Chemagro 25141, S-767[2][3][5][7]

Physical and Chemical Properties

Fensulfothion is a yellow-brown, oily liquid under normal conditions.[1][3][5][7] It is relatively stable but can hydrolyze in alkaline conditions and isomerize in the air.[2]

| Property | Value | Citations |

| Physical State | Oily yellow or brown liquid | [3][5][7] |

| Boiling Point | 138-141°C at 0.01 mmHg | [1][7][8][9] |

| Density | 1.202 g/mL at 20°C | [6][7][8] |

| Water Solubility | 1.54 g/L at 25°C (1500 ppm) | [5] |

| Solubility | Soluble in most organic solvents except aliphatics | [1][5][7] |

| Stability | More resistant to acids than to bases; hydrolyzes in alkali | [2][5][9] |

Mechanism of Action: Cholinesterase Inhibition

Fensulfothion is an organophosphate that functions as an insecticide and nematicide primarily through the inhibition of the enzyme acetylcholinesterase (AChE).[1][5][6] Like other organophosphorothionates, fensulfothion itself is a weak inhibitor of cholinesterase.[7] However, it undergoes metabolic activation in the target organism.

The primary mechanism involves the oxidative desulfuration of fensulfothion to its oxygen analog, fensulfothion oxon.[10] This "oxon" metabolite is a much more potent inhibitor of AChE.[7][10] The oxon phosphorylates a serine hydroxyl group within the active site of the AChE enzyme.[10] This covalent modification inactivates the enzyme, preventing it from hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh).[10] The resulting accumulation of ACh at nerve junctions leads to continuous nerve stimulation, causing paralysis and ultimately death of the organism.[1]

Caption: Mechanism of Acetylcholinesterase Inhibition by Fensulfothion.

Metabolism

The metabolism of fensulfothion is similar in both plants and animals, proceeding primarily through oxidation and hydrolysis.[1] The parent compound can be broken down into several metabolites, some of which are also cholinesterase inhibitors.[1]

In animals, fensulfothion is rapidly absorbed, distributed, and excreted, primarily in the urine.[7] The metabolic pathway involves oxidation of the phosphorothioate (B77711) group to the phosphate (B84403) (oxygen analog) and oxidation of the methylthio group to sulfoxide (B87167) and then to sulfone.[7]

In plants, fensulfothion is absorbed and converted to its oxygen analog and its sulfone.[7] Over time, the oxygen analog sulfone can also be detected.[7]

The five main cholinesterase-inhibiting metabolites are:

-

Fensulfothion oxon

-

Fensulfothion sulfone

-

Fensulfothion oxon sulfoxide

-

Fensulfothion oxon sulfone

-

Fenthion sulfoxide

Caption: Metabolic Pathway of Fensulfothion.

Toxicological Data

Fensulfothion is highly toxic to mammals. The following table summarizes acute toxicity data in rats.

| Metric | Value (Female) | Value (Male) | Citations |

| Oral LD₅₀ | 2.2 mg/kg | 10.5 mg/kg | [1] |

| Dermal LD₅₀ | 3.5 mg/kg | 30.0 mg/kg | [1] |

Experimental Protocols & Analytical Methods

The analysis of fensulfothion and its metabolites in various matrices is crucial for food safety and environmental monitoring. Gas chromatography (GC) and liquid chromatography (LC) are the primary techniques used.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food and agricultural products.[11][12]

Protocol Outline:

-

Homogenization: A representative sample (e.g., 10-15 g of produce) is homogenized. For dry samples, hydration may be necessary.[12]

-

Extraction: The homogenized sample is placed in a centrifuge tube with an appropriate volume of acetonitrile (B52724).

-

Salting-Out: Magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) are added to induce phase separation between the aqueous and organic layers. The tube is shaken vigorously.

-

Centrifugation: The sample is centrifuged to separate the layers.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a clean tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids and MgSO₄ to remove residual water).

-

Final Centrifugation: The d-SPE tube is vortexed and centrifuged.

-

Analysis: The final supernatant is collected for analysis by GC-MS or LC-MS/MS.

Analytical Determination

-

Gas Chromatography (GC): GC methods, often equipped with a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD), have been developed for the analysis of fensulfothion and its metabolites.[12][13] However, the analysis of sulfoxide metabolites by GC can be challenging due to their potential for oxidation in the hot injection port.[12] A gas chromatographic method using an OV-330 column has been shown to be effective for separating fensulfothion from its impurities in formulations.

-

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This is often the preferred method for the simultaneous analysis of fensulfothion and its five major metabolites.[11][12] It offers high sensitivity and specificity and avoids the thermal degradation issues that can occur with GC. Analysis is typically performed using positive electrospray ionization (ESI+) in the multiple reaction monitoring (MRM) mode.[12]

Caption: General Workflow for Fensulfothion Residue Analysis.

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. CAS No.115-90-2,Fensulfothion Suppliers,MSDS download [lookchem.com]

- 3. medkoo.com [medkoo.com]

- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 5. Fensulfothion | C11H17O4PS2 | CID 8292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fensulfothion - Wikipedia [en.wikipedia.org]

- 7. 239. Fensulfothion (WHO Pesticide Residues Series 2) [inchem.org]

- 8. 115-90-2 CAS MSDS (FENSULFOTHION) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. FENSULFOTHION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Buy Fensulfothion oxon | 6552-21-2 [smolecule.com]

- 11. How to measure and test for Fensulfothion and its Degradation ProductsChemservice News [intranet.chemservice.com]

- 12. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of residues of fensulfothion and its metabolites in Chinese cabbage, Japanese radish , and turnips - PubMed [pubmed.ncbi.nlm.nih.gov]

Fensulfothion: A Comprehensive Toxicological Profile in Mammals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fensulfothion, an organothiophosphate insecticide and nematicide, exhibits a high degree of acute toxicity in mammals primarily through the inhibition of acetylcholinesterase (AChE). This document provides a comprehensive overview of the toxicological profile of fensulfothion in mammalian species, synthesizing data from acute, subchronic, and chronic toxicity studies. It delves into the compound's metabolism, mechanism of action, and its effects on various physiological systems. Quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are detailed. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams to facilitate a deeper understanding of the toxicological properties of fensulfothion.

Introduction

Fensulfothion, chemically known as O,O-diethyl O-[4-(methylsulfinyl)phenyl] phosphorothioate, is a potent neurotoxic agent.[1][2] Its primary mode of action involves the phosphorylation of the acetylcholinesterase (AChE) enzyme, leading to an accumulation of acetylcholine (B1216132) at nerve junctions and subsequent disruption of the central nervous system.[3] The metabolism of fensulfothion in both plants and animals can lead to the formation of metabolites that are also cholinesterase inhibitors.[3] Due to its high toxicity, a thorough understanding of its toxicological profile is crucial for risk assessment and the development of safety protocols.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C11H17O4PS2 | [2] |

| Molar Mass | 308.35 g·mol−1 | [2] |

| Appearance | Brown liquid or yellow oil | [1][2] |

| Density | 1.20 g/mL (at 20°C) | [2] |

| Solubility in water | 0.2% (at 25°C) | [2] |

Toxicology Profile

Acute Toxicity

Fensulfothion is classified as highly toxic (Toxicity Category I) through both oral and dermal routes of exposure.[3] Signs of acute poisoning appear rapidly and are characteristic of cholinergic overstimulation, including depression, salivation, retching, and progressing to incoordination and respiratory distress.[4] Females have been observed to be more susceptible to the toxic effects of fensulfothion than males.[1][4]

Table 1: Acute Toxicity of Fensulfothion in Mammals

| Species | Route | LD50 (mg/kg bw) | Reference |

| Rat (male) | Oral | 10.5 | [3] |

| Rat (female) | Oral | 2.2 | [3] |

| Rat (male) | Dermal | 30.0 | [3] |

| Rat (female) | Dermal | 3.5 | [3] |

| Sheep (ewe hoggets) | Oral | 3-4 | [4] |

Subchronic and Chronic Toxicity

Repeated exposure to fensulfothion has been shown to cause cumulative toxic effects, primarily related to cholinesterase inhibition.

Table 2: Subchronic and Chronic Toxicity of Fensulfothion

| Species | Study Duration | Route | NOAEL | LOAEL | Effects Observed at LOAEL | Reference |

| Rat | 17 months | Oral (dietary) | Not established | 1 ppm | Cholinesterase depression in plasma, RBC, and brain. | [5] |

| Dog | 2 years | Oral (dietary) | 1 ppm (0.025 mg/kg/day) | - | No adverse effects observed. | [5] |

Neurotoxicity

The primary neurotoxic effect of fensulfothion is the inhibition of acetylcholinesterase.[1] This inhibition is not immediate; fensulfothion itself is a weak inhibitor, but it is metabolically converted to a more potent oxygen analog.[5] Studies in hens have shown no evidence of delayed neurotoxicity, a characteristic effect of some other organophosphates.[5]

Carcinogenicity and Genotoxicity

Existing data from studies on fensulfothion have not provided evidence of carcinogenicity in rats.[3] A dominant lethal test in mice indicated that fensulfothion does not have a mutagenic effect.[5]

Reproductive and Developmental Toxicity

Studies in rats have shown no adverse effects on reproduction.[5] Teratogenicity studies in rabbits did not show any evidence of abnormal fetal development at the tested doses.[5]

Table 3: Reproductive and Developmental Toxicity of Fensulfothion

| Species | Study Type | Route | NOAEL | LOAEL | Observations | Reference | |---|---|---|---|---|---| | Rat | Reproduction | Oral (dietary) | 1 or 4 ppm | - | No hazard to reproduction. |[3] | | Rabbit | Teratogenicity | Oral | - | - | Not teratogenic. |[5] |

Metabolism and Pharmacokinetics

Fensulfothion is rapidly absorbed, distributed, and excreted in mammals following oral administration.[5] The primary route of excretion is through the urine.[5] The metabolic pathway involves both oxidative and hydrolytic processes, leading to the formation of several metabolites, some of which are also potent cholinesterase inhibitors.[3][5] Female rats have been observed to excrete fensulfothion at a slower rate than males, which may contribute to their higher susceptibility to its acute toxic effects.[5]

Mechanism of Action: Cholinesterase Inhibition

The principal mechanism of fensulfothion's toxicity is the inhibition of the enzyme acetylcholinesterase (AChE).

Caption: Mechanism of Acetylcholinesterase Inhibition by Fensulfothion.

Fensulfothion undergoes metabolic activation to its oxygen analog (oxon), which is a much more potent inhibitor of AChE. This active metabolite phosphorylates a serine residue in the active site of AChE, rendering the enzyme inactive. The inactivation of AChE leads to the accumulation of the neurotransmitter acetylcholine in synaptic clefts, resulting in continuous stimulation of cholinergic receptors and leading to the clinical signs of toxicity.

Experimental Protocols

Acute Oral Toxicity Study (LD50 Determination)

-

Test Species: Rats (e.g., Wistar or Sprague-Dawley strain), both male and female.

-

Animal Housing: Animals are housed in individual cages under standard laboratory conditions (e.g., 22 ± 3 °C, 50-60% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

-

Acclimatization: A minimum of 5 days of acclimatization before the start of the study.

-

Grouping: Animals are randomly assigned to control and treatment groups, with a typical group size of 5-10 animals per sex per dose level.

-

Dose Administration: Fensulfothion, dissolved in a suitable vehicle (e.g., corn oil), is administered once by oral gavage. A control group receives the vehicle only.

-

Observation Period: Animals are observed for clinical signs of toxicity and mortality at regular intervals (e.g., 1, 4, and 24 hours post-dosing) and then daily for 14 days.

-

Data Collection: Body weights are recorded prior to dosing and at the end of the observation period. All clinical signs and the time of death are recorded.

-

Necropsy: A gross necropsy is performed on all animals at the end of the study or at the time of death.

-

LD50 Calculation: The median lethal dose (LD50) is calculated using a recognized statistical method (e.g., probit analysis).

Caption: Workflow for a typical acute oral toxicity study.

Dominant Lethal Test in Mice

-

Test Species: Male mice (e.g., CD-1 strain).

-

Treatment: Male mice are treated with fensulfothion via intraperitoneal injection at various dose levels. A control group receives the vehicle only.

-

Mating: For a period of 6-8 consecutive weeks following treatment, each male is caged with one or more untreated virgin females per week.

-

Examination of Females: Females are sacrificed at mid-pregnancy (e.g., day 14 of gestation).

-

Data Collection: The number of corpora lutea, implantation sites, and live and dead embryos (resorptions) are recorded for each female.

-

Analysis: The dominant lethal effect is evaluated by comparing the frequency of post-implantation losses in the treated groups with the control group.

Conclusion

Fensulfothion is a highly toxic organophosphate compound with a well-defined mechanism of action centered on the inhibition of acetylcholinesterase. Its toxicological profile is characterized by significant acute toxicity, with females generally exhibiting greater sensitivity. While subchronic and chronic studies have established no-effect levels in some species, the potential for cumulative cholinesterase inhibition remains a key concern. Current evidence does not suggest that fensulfothion is carcinogenic, mutagenic, or teratogenic at the doses tested. The rapid metabolism and excretion of fensulfothion are critical factors influencing its toxicity. This comprehensive guide provides essential data and experimental context for researchers and professionals working with or evaluating the risks associated with fensulfothion. Further research could focus on the long-term neurological effects of low-level exposure and the potential for endocrine disruption.

References

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Fensulfothion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fensulfothion, an organothiophosphate insecticide and nematicide, has been utilized in agriculture to control a variety of soil-borne pests. Understanding its environmental fate and degradation is crucial for assessing its ecological impact and ensuring environmental safety. This technical guide provides a comprehensive overview of the persistence, mobility, and transformation of Fensulfothion in various environmental compartments. It details the abiotic and biotic degradation pathways, summarizes key quantitative data, and outlines the experimental protocols used to determine these parameters.

Data Presentation

The environmental persistence and mobility of Fensulfothion are dictated by a combination of its physicochemical properties and its interactions with the surrounding environment. Key parameters such as its half-life in different media and its sorption behavior in soil are summarized below.

Table 1: Half-life of Fensulfothion in Soil and Water

| Medium | Condition | Half-life (t½) | Reference(s) |

| Soil | Aerobic | 3 - 28 days | [1] |

| Soil | Silty clay loam, organic soil | 3 - 7 days | [1] |

| Soil | Sandy loam, silt loam, loam | ~28 days | [1] |

| Soil | Field dissipation | <30 to >182 days | [1] |

| Water | Simulated pond | 10 days | [1] |

| Silt | Simulated pond | 12 days | [1] |

| Nutrient Media | Sterile control | ~16 weeks | [2] |

| Nutrient Media | Inoculated with soil microorganisms | ~16 weeks | [2] |

| Nutrient Media | Inoculated, with 1% ethanol (B145695) (anaerobic) | ~1.5 weeks | [2] |

Table 2: Soil Sorption Coefficients of Fensulfothion

| Parameter | Value | Soil Type | Reference(s) |

| Koc | Data not readily available in public literature. | - | |

| Kd | Data not readily available in public literature. | - |

Environmental Fate and Transport

The movement and distribution of Fensulfothion in the environment are governed by several processes, including sorption to soil particles, leaching into groundwater, and volatilization into the atmosphere.

Soil Mobility: The mobility of Fensulfothion and its residues in soil is generally considered to be low to moderate[1]. This is influenced by the soil type, organic matter content, and pH. The lack of specific Koc and Kd values in the literature makes precise modeling of its mobility challenging. However, organophosphate pesticides with similar structures often exhibit moderate sorption to soil organic matter.

Leaching: Due to its relatively low to moderate mobility, the potential for Fensulfothion to leach into groundwater is generally considered to be limited, although this can vary with soil type and environmental conditions[1].

Volatilization: Fensulfothion has a low vapor pressure, suggesting that volatilization from soil and water surfaces is not a significant dissipation pathway.

Degradation Pathways

Fensulfothion degrades in the environment through a combination of abiotic and biotic processes, leading to the formation of several metabolites.

Abiotic Degradation

Hydrolysis: Fensulfothion is susceptible to hydrolysis, particularly under alkaline conditions. The primary hydrolytic degradation pathway involves the cleavage of the P-O-aryl linkage, leading to the formation of O,O-diethyl phosphorothioic acid and 4-(methylsulfinyl)phenol[3].

Photolysis: In the presence of sunlight, Fensulfothion can undergo photolytic degradation. In air, slow oxidation to fensulfothion sulfone and isomerization of the phosphorothiolate (B1257650) can occur[4].

Biotic Degradation

Microbial metabolism is a primary driver of Fensulfothion degradation in soil and aquatic environments. The main biotic degradation pathways involve oxidation, reduction, and hydrolysis, carried out by a variety of soil microorganisms[1][3].

The key metabolites formed through these processes include:

-

Fensulfothion Sulfone: Formed by the oxidation of the sulfoxide (B87167) group.

-

Fensulfothion Sulfide: Formed under reducing conditions.

-

Fensulfothion Oxon (Oxygen Analogue): Formed by the oxidative desulfuration of the P=S bond to a P=O bond.

-

Fensulfothion Oxon Sulfone (Oxygen Analogue Sulfone): Formed by the oxidation of the sulfoxide group of the oxygen analogue.

-

4-(methylsulfinyl)phenol: A product of hydrolysis[3].

-

O,O-diethyl phosphorothioic acid: Another product of hydrolysis[3].

The metabolism of Fensulfothion in plants and animals follows similar oxidative and hydrolytic pathways to those observed in the environment[1][4].

Mandatory Visualizations

The following diagrams illustrate the key degradation pathways and experimental workflows for studying the environmental fate of Fensulfothion.

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. Degradation of the insecticide fensulfothion by a mixed culture of soil microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of fensulfothion by a soil bacterium, Pseudomonas alcaligenes C1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 239. Fensulfothion (WHO Pesticide Residues Series 2) [inchem.org]

Fensulfothion: A Technical Guide to its Bioaccumulation Potential in Ecosystems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fensulfothion is an organothiophosphate insecticide and nematicide characterized by high acute toxicity to a range of non-target organisms. Its environmental fate is dictated by rapid degradation in soil and water, which mitigates its persistence. Correspondingly, fensulfothion demonstrates a low potential for bioaccumulation in aquatic organisms. This technical guide provides a comprehensive overview of the bioaccumulation potential of fensulfothion, detailing its physicochemical properties, environmental fate, metabolic pathways, and the experimental protocols used for its assessment.

Introduction

Fensulfothion, O,O-diethyl O-[4-(methylsulfinyl)phenyl] phosphorothioate, is a contact and systemic insecticide and nematicide.[1] Its mode of action involves the inhibition of the acetylcholinesterase (AChE) enzyme, leading to the accumulation of acetylcholine (B1216132) at nerve junctions and subsequent disruption of the central nervous system.[2] Understanding the potential for chemical substances to accumulate in living organisms is a critical component of environmental risk assessment. Bioaccumulation is the net result of the uptake, transformation, and elimination of a substance by an organism from all routes of exposure, including water, food, and sediment.[3][4] Key metrics for evaluating this potential are:

-

Bioconcentration Factor (BCF): The ratio of a chemical's concentration in an organism to its concentration in the surrounding water at steady state, assuming water is the only source of exposure.[5]

-

Bioaccumulation Factor (BAF): Similar to the BCF but includes uptake from all environmental sources, including food.[6]

-

Biomagnification Factor (BMF): The ratio of a chemical's concentration in an organism to its concentration in its diet, indicating the potential for the chemical to increase in concentration at higher trophic levels.[4]

This guide synthesizes the available data on fensulfothion's bioaccumulation potential to inform research and development activities.

Physicochemical Properties and Environmental Fate

The bioaccumulation potential of a chemical is strongly influenced by its physical and chemical properties and its behavior in the environment.

Table 1: Physicochemical Properties of Fensulfothion

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₇O₄PS₂ | [7] |

| Molecular Weight | 308.35 g/mol | [1] |

| Water Solubility | ~1540 mg/L at 25°C | [8] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 2.23 | [8] |

| Henry's Law Constant | Low (Volatilization not expected to be important) | [8] |

| Soil Organic Carbon-Water Partitioning Coefficient (K_oc_) | Estimated to promote some adsorption to sediment |[8] |

Fensulfothion's relatively high water solubility and low log K_ow_ suggest a preference for the aqueous phase over partitioning into lipids, which is a primary driver of bioaccumulation.[9]

Fensulfothion is subject to rapid degradation in the environment, primarily through microbial action.[2] Its persistence is generally low:

-

Soil: Half-lives range from 3 to 28 days in aerobic soils.[2] In sterile soil, the half-life can extend beyond 24 weeks, highlighting the importance of microbial degradation.[8]

-

Water: It degrades rapidly in pond water and silt, with reported half-lives of 10 and 12 days, respectively.[2]

This limited persistence reduces the overall exposure of organisms and, consequently, the potential for significant bioaccumulation.

Bioaccumulation and Metabolism

Available data indicate that fensulfothion has a low potential to bioaccumulate.

Table 2: Bioaccumulation Data for Fensulfothion

| Metric | Organism | Value | Method | Reference |

|---|---|---|---|---|

| Bioconcentration Factor (BCF) | General Aquatic Organisms | 29 L/kg | Estimated from Log K_ow_ | [8] |

| Bioaccumulation Potential | Bluegill Sunfish (Lepomis macrochirus) | Low | Not Specified |[2] |

Metabolism

Fensulfothion is metabolized in both plants and animals, a process that significantly influences its bioaccumulation.[2] The primary metabolic pathway involves oxidation and hydrolysis.[1] The thionophosphate group (P=S) is oxidized to the more potent oxygen analogue, or oxon (P=O). The sulfinyl group can also be oxidized to a sulfone. These transformations can result in metabolites that are more potent cholinesterase inhibitors than the parent compound.[1]

Key metabolites include:

-

Fensulfothion oxon

-

Fensulfothion sulfone

-

Fensulfothion oxon sulfone

-

p-methylsulfinyl phenol[10]

-

Diethyl phosphorothioic acid[10]

Rapid metabolism and excretion facilitate the elimination of fensulfothion from organisms. In rats, for instance, half of an administered dose is eliminated within 24 hours, with almost total elimination of the parent compound and its metabolites within a week.[2]

Experimental Protocols

Assessing the bioaccumulation potential of a substance like fensulfothion requires standardized and rigorous experimental procedures.

Fish Bioconcentration Study (modified from OECD Guideline 305)

This protocol describes a flow-through method to determine the bioconcentration factor (BCF) of fensulfothion in fish.[3][11][12]

Objective: To determine the uptake and depuration rate constants and the steady-state bioconcentration factor (BCF_SS_) or kinetic bioconcentration factor (BCF_K_) for fensulfothion.

Test Organism: A species like Rainbow Trout (Oncorhynchus mykiss) or Bluegill Sunfish (Lepomis macrochirus) is commonly used.[13] Fish should be healthy, disease-free, and acclimated to test conditions.

Methodology:

-

Acclimation: Fish are acclimated to laboratory conditions (temperature, water quality, lighting) for at least two weeks prior to the study.

-

Test System: A flow-through system is used to maintain a constant concentration of fensulfothion in the water and ensure adequate water quality (e.g., dissolved oxygen, pH).

-

Uptake Phase (e.g., 28 days):

-

Fish are exposed to a constant, sublethal concentration of fensulfothion in the water. At least one test concentration and a control group (no fensulfothion) are required.

-

Water samples are collected regularly (e.g., daily) to verify the test concentration.

-

Fish are sampled at predetermined intervals (e.g., days 1, 3, 7, 14, 21, 28). A subset of fish is removed, euthanized, and prepared for residue analysis.

-

-

Depuration Phase (e.g., 14-28 days):

-

Remaining fish from the uptake phase are transferred to clean, fensulfothion-free water.

-

Fish are sampled at intervals (e.g., days 1, 3, 7, 14 after transfer) to measure the rate of elimination of the substance.

-

-

Analysis: The concentration of fensulfothion and its major metabolites (oxon, sulfone) are measured in whole fish tissue (or specific organs if required). Lipid content of the fish is also determined to allow for lipid normalization of the BCF.

-

Data Calculation:

-

BCF_SS_: Calculated as the ratio of the concentration in the fish (C_f_) to the concentration in the water (C_w_) once a steady state is reached.

-

BCF_K_: Calculated from the uptake (k₁) and depuration (k₂) rate constants (BCF_K_ = k₁/k₂), determined by fitting the data to a kinetic model. This method is used if a steady state is not achieved during the uptake phase.

-

Analytical Protocol for Tissue Residue Analysis

Accurate quantification of fensulfothion and its metabolites in biological tissues is essential. Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is a preferred method due to its high sensitivity and selectivity.[14][15]

Objective: To extract and quantify fensulfothion and its primary metabolites (oxon, sulfone) from fish tissue.

Methodology:

-

Sample Homogenization:

-

Whole fish or specific tissues are weighed and homogenized to create a uniform sample matrix.

-

For small fish, the entire organism may be homogenized.

-

-

Extraction (e.g., QuEChERS or Liquid-Liquid Extraction):

-

A subsample of the homogenate is mixed with an extraction solvent (e.g., acetonitrile).

-

Salts (e.g., magnesium sulfate, sodium chloride) are added to induce phase separation and enhance extraction efficiency.

-

The sample is vigorously shaken or vortexed and then centrifuged to separate the organic layer (containing the analytes) from the aqueous and solid phases.[14]

-

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-